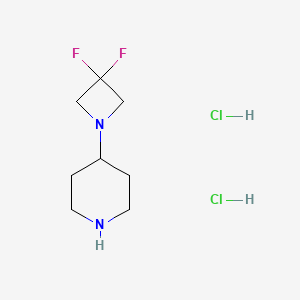

4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride

Overview

Description

4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride (CAS: 1373503-66-2) is a bicyclic amine derivative featuring a piperidine core substituted with a 3,3-difluoroazetidine moiety. The compound is synthesized via routes involving azetidine ring functionalization and subsequent piperidine coupling, as referenced in synthetic literature . Its molecular formula is C₈H₁₄Cl₂F₂N₂, with a molecular weight of 283.12 g/mol. The dihydrochloride salt form enhances solubility, making it suitable for pharmacological and biochemical applications. Current research highlights its role as a building block in drug discovery, particularly for central nervous system (CNS) targets, though specific therapeutic indications remain under investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride typically involves the following steps:

Formation of 3,3-Difluoroazetidine: This can be achieved through the cyclization of appropriate precursors, such as difluoroalkylamines, under acidic conditions.

Introduction of Piperidine: The difluoroazetidine ring is then reacted with piperidine or its derivatives to form the desired compound.

Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which improves the compound's stability and solubility.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can be employed to modify the compound's functional groups.

Substitution: Substitution reactions can introduce different substituents onto the piperidine or azetidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different chemical syntheses.

Scientific Research Applications

4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is a chemical compound with potential applications in pharmaceutical research, particularly as a building block in synthesizing drug candidates .

Potential Applications

- DPP-IV Inhibitors Compounds with a piperidine core structure have potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors for treating Type 2 diabetes . DPP-IV inhibitors prevent the degradation of incretin hormones like glucagon-like peptide 1 (GLP-1) and gastric inhibitory polypeptide (GIP), thereby improving insulin secretion and glucose tolerance .

- BCL6 Inhibition Piperidine derivatives are useful in the development of BCL6 inhibitors . BCL6 is a transcriptional repressor and oncogenic driver of diffuse large B-cell lymphoma (DLBCL) .

- LDHA Inhibition Compounds containing a piperidine core structure can be utilized for the in vitro, in situ, and in vivo diagnosis or treatment of mammalian cells, organisms, or associated pathological conditions, such as cancer . These compounds can also be used in the inhibition of LDHA for cancer treatment .

- RAS-PI3K Modulation Piperidine derivatives can act as RAS-PI3K modulators for treating cancer .

- Building Block this compound can serve as a fluorinated building block in the synthesis of various organic compounds .

Mechanism of Action

The mechanism by which 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally analogous piperidine derivatives and azetidine-containing molecules (Table 1). Key differences arise in substituent groups, fluorine positioning, and salt forms, which influence physicochemical properties like solubility, lipophilicity, and thermal stability.

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Fluorine Substitution: The 3,3-difluoroazetidine group in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogs like 1-(piperidin-4-yl)azetidin-3-ol hydrochloride . This may enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs.

- Salt Form: Dihydrochloride salts (e.g., levocetirizine dihydrochloride) generally exhibit higher aqueous solubility than monohydrochloride analogs, facilitating formulation in oral or injectable drugs .

- Thermal Stability: Methoxy-substituted derivatives (e.g., compound 13c) show higher melting points (~190°C) compared to non-aromatic analogs, likely due to crystalline packing enhanced by planar aromatic groups .

Commercial and Research Availability

This compound is marketed by suppliers like CymitQuimica and ECHEMI, with prices upon inquiry due to its specialized research use . In contrast, levocetirizine dihydrochloride is widely available as an approved antihistamine, reflecting its established therapeutic role .

Biological Activity

4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including its effects on various enzymes and potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂Cl₂F₂N₂

- Molecular Weight : 239.11 g/mol

- CAS Number : Not specified in the results but can be derived from the structural formula.

Enzyme Inhibition

One of the primary areas of investigation for this compound is its inhibitory effects on specific enzymes, particularly:

- 5-Lipoxygenase (5-LO) : This enzyme is crucial in the biosynthesis of leukotrienes, which are involved in inflammatory responses. The compound has demonstrated significant inhibitory activity against 5-LO with an IC50 value indicating effective inhibition at low concentrations .

Antidiabetic Potential

In a broader context, studies on fluorine-substituted piperidine derivatives have shown promising results regarding their antidiabetic potential. For instance, compounds similar to 4-(3,3-difluoroazetidin-1-yl)piperidine have exhibited strong inhibitory effects on α-glucosidase, a key enzyme in carbohydrate metabolism. The competitive inhibition mechanism observed suggests that these compounds could be beneficial in managing diabetes by slowing glucose absorption .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the piperidine structure significantly impact biological activity. For example:

- Fluorine Substitution : The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compounds, leading to improved binding affinity to target enzymes.

- Piperidine Ring Modifications : Variations in substituents on the piperidine ring can lead to different inhibitory profiles against cholinesterases and other enzymes involved in neurodegenerative diseases .

In Vitro Studies

Recent research has highlighted the efficacy of this compound in various in vitro assays:

- Enzyme Inhibition Assays : Compounds were tested against α-glucosidase and acetylcholinesterase (AChE), showing significant inhibition compared to standard drugs like acarbose.

- Antioxidant Activity : The antioxidant capacity of these compounds was assessed using DPPH radical scavenging assays, revealing their potential protective effects against oxidative stress .

In Vivo Studies

In vivo studies using STZ-induced diabetic rat models validated the antidiabetic effects observed in vitro. The administration of these compounds resulted in reduced blood glucose levels, indicating their potential as therapeutic agents for diabetes management .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a piperidine precursor and 3,3-difluoroazetidine under basic conditions. For example, similar difluoro-piperidine derivatives are synthesized using K₂CO₃ or Et₃N as bases in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C . Optimization involves monitoring reaction progress via LC-MS and adjusting stoichiometry of the azetidine reagent to suppress side reactions. The dihydrochloride salt is precipitated using HCl gas or concentrated HCl in anhydrous ether .

Q. How can the structural identity and purity of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR (¹H, ¹³C, ¹⁹F) to confirm the presence of the difluoroazetidine moiety and piperidine ring.

- HRMS for molecular ion verification.

- HPLC (with UV detection at 210–254 nm) to assess purity (>95%).

- Elemental analysis to validate chloride content in the dihydrochloride form .

Q. What are the solubility and stability profiles of this compound under different pH and temperature conditions?

- Methodological Answer :

- Solubility : Test in aqueous buffers (pH 2–10) and organic solvents (e.g., DMSO, ethanol). Piperidine derivatives with dihydrochloride salts typically exhibit high aqueous solubility at pH < 5 due to protonation .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Fluorinated azetidines may hydrolyze under strongly acidic/basic conditions, requiring storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How does the 3,3-difluoroazetidine moiety influence receptor binding affinity compared to non-fluorinated analogs?

- Methodological Answer : Perform molecular docking and radioligand binding assays (e.g., for GPCRs or kinases). Fluorine’s electronegativity enhances hydrogen bonding and van der Waals interactions. Compare IC₅₀ values of the difluoro derivative against non-fluorinated analogs using dose-response curves . For example, fluorinated piperidines show 2–5x higher affinity for histamine receptors in prior studies .

Q. What strategies mitigate batch-to-batch variability in yield during scale-up synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation.

- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, agitation rate) to identify critical quality attributes.

- Crystallization control : Optimize anti-solvent addition rates to ensure consistent salt formation .

Q. How can conflicting bioactivity data from different in vitro assays be resolved?

- Methodological Answer :

- Assay Validation : Confirm target specificity using knockout cell lines or competitive antagonists.

- Physicochemical Interference Testing : Rule out fluorescence/quenching artifacts (common with fluorinated compounds) via orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Metabolic Stability : Check for time-dependent degradation in assay buffers using LC-MS .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Methodological Answer :

- Rodent Studies : Administer IV/PO doses (1–10 mg/kg) and collect plasma samples at 0–24h. Analyze via LC-MS/MS for bioavailability (F%) and half-life (t₁/₂).

- Tissue Distribution : Use radiolabeled (¹⁴C or ³H) compound to assess brain penetration, leveraging the piperidine scaffold’s potential for CNS activity .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent buffer pH, temperature, and cell passage numbers.

- Control Compound Benchmarking : Include reference inhibitors (e.g., histamine H3 antagonists) to normalize inter-lab variability.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of differences, considering variables like cell lineage or ligand purity .

Properties

IUPAC Name |

4-(3,3-difluoroazetidin-1-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2N2.2ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;;/h7,11H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACPIXHEWFBPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC(C2)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855963 | |

| Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373503-66-2 | |

| Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.